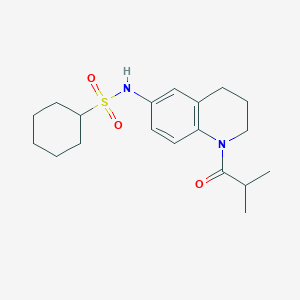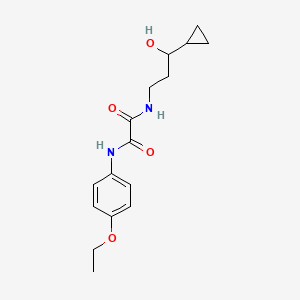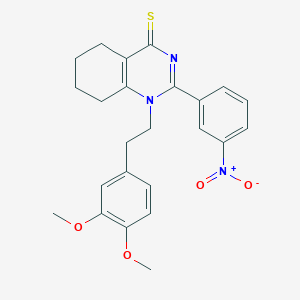![molecular formula C8H14ClNO2 B2920561 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl CAS No. 2287318-53-8](/img/structure/B2920561.png)
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2287318-53-8 . It has a molecular weight of 191.66 . The IUPAC name for this compound is (1S,5R,6R)-3-azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-8(11)7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 191.66 .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a crucial component of tropane alkaloids, which are a class of chemicals with diverse biological activities . AT25598 serves as a starting point for the enantioselective construction of this scaffold, enabling the synthesis of these complex molecules. This has significant implications for the development of pharmaceuticals, as many tropane alkaloids are used in medicine, particularly as anticholinergics.
Medicinal Chemistry Research
AT25598 is utilized in medicinal chemistry research for the synthesis of novel compounds with potential therapeutic applications . Its structure is particularly useful for creating ligands that can bind to various biological targets, aiding in the discovery of new drugs.
Pharmaceutical Testing
As a high-quality reference standard, AT25598 is employed in pharmaceutical testing to ensure the purity, potency, and quality of pharmaceutical products . Its role in quality control is vital for the safety and efficacy of medications.
Chemical Synthesis
AT25598 is a valuable reagent in chemical synthesis, providing a versatile building block for constructing a wide range of chemical compounds . Its reactivity and stability under different conditions make it a preferred choice for complex synthetic pathways.
Safety and Hazards
Future Directions
Research on compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl, is ongoing due to their interesting biological activities . Future directions may include the development of more efficient synthesis methods and further exploration of their biological activities.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the family of tropane alkaloids , which are known to interact with various receptors and enzymes in the body.
Biochemical Pathways
Tropane alkaloids, to which AT25598 is related, are known to affect a wide array of biological activities . .
Result of Action
Given its structural similarity to tropane alkaloids , it may exhibit a range of biological activities.
properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMUUPSUUPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2920478.png)
![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)
![6-Methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2920482.png)

![1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2920484.png)

![N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2920486.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)


![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)

![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)